2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
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Overview
Description
2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a chemical compound with a complex structure that includes a triazole ring, a chlorobenzyl group, and a cyclohexylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorobenzyl group and the cyclohexylacetamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce saturated compounds
Scientific Research Applications
2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-chlorobenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
- 2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
Uniqueness
Compared to similar compounds, 2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H23ClN4OS |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C18H23ClN4OS/c1-23-16(11-13-7-9-14(19)10-8-13)21-22-18(23)25-12-17(24)20-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,20,24) |
InChI Key |
QGPMJRYBYDQUBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2CCCCC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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